Functional Activity at Nicotinic Acetylcholine Receptors
In a functional assay using human TE671 muscle-type nicotinic acetylcholine receptors, 4-(azepan-1-yl)benzonitrile exhibited an EC50 of 3.00 × 10⁴ nM (30 µM), indicating modest agonist activity [1]. While direct head-to-head data for the piperidine or pyrrolidine analogues in the same assay are not publicly available, this quantitative readout establishes a baseline for this specific chemotype that differs markedly from the sub-micromolar potencies reported for optimized TRPV1 antagonists containing the azepane motif [2]. The seven-membered ring's conformational flexibility may contribute to this distinct functional profile compared to more constrained cyclic amines.
| Evidence Dimension | Functional agonism (EC50) at human nAChR (TE671) |
|---|---|
| Target Compound Data | EC50 = 3.00 × 10⁴ nM (30 µM) |
| Comparator Or Baseline | No direct comparator in same assay; class-level inference suggests smaller rings (piperidine, pyrrolidine) typically yield lower or no detectable activity at nAChR subtypes due to reduced conformational flexibility. |
| Quantified Difference | Baseline EC50 value of 30 µM provides a reference point for structure-activity relationship (SAR) studies. |
| Conditions | Functional potency at human nicotinic acetylcholine receptor subtype TE671 (muscle); assay type not further specified. |
Why This Matters
The EC50 value offers a quantifiable starting point for SAR exploration, enabling medicinal chemists to assess whether the azepane moiety enhances or diminishes ion channel activity relative to other cyclic amines in their specific target assays.
- [1] BindingDB PrimarySearch_ki: Compound EC50 = 3.00E+4 nM at human nAChR TE671. BindingDB. Retrieved 2026-04-18. View Source
- [2] BindingDB PrimarySearch_ki: TRPV1 antagonist IC50 = 15 nM (capsaicin-induced) and 7 nM (NADA-induced). BindingDB. Retrieved 2026-04-18. View Source
